Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Description
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10) |
InChI Key |
XVWIHKFHKZHQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Reagents
A widely documented method involves derivatization of Corey lactone, a prostaglandin intermediate. As described in Der Pharma Chemica, the synthesis proceeds via:
-
Acylation of Corey lactone with biphenyl-4-ylcarbonyl chloride in dichloromethane at 0–5°C.
-
DMAP-catalyzed esterification to introduce the biphenyl moiety.
-
Acid-mediated cyclization to form the hexahydro-2H-cyclopenta[b]furan core.
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
Purification and Yield
Crude product purification involves column chromatography using a 10% acetone-cyclohexane mobile phase, yielding 72–85% of the target compound. Critical parameters include:
-
Temperature control during acylation to minimize side reactions.
-
Stoichiometric use of DMAP to accelerate esterification kinetics.
Stereoselective Synthesis via Organocatalysis
Organocatalytic Lactol Formation
A patent by the European Patent Office discloses a stereoselective route using:
-
Succinaldehyde as the starting material.
-
Chiral secondary amine catalysts (e.g., (S)-proline derivatives) for enantioselective cyclization.
-
Acidic co-catalysts (e.g., trifluoroacetic acid) to stabilize transition states.
The process achieves >90% enantiomeric excess (ee) by leveraging non-covalent interactions between the catalyst and substrate.
Key Reaction Parameters
Post-reaction workup includes silica gel chromatography (petroleum ether/EtOAc) to isolate the lactol intermediate, which is subsequently oxidized to the carboxylic acid.
Multi-Step Organic Synthesis Approaches
Cyclopentane Ring Construction
Vulcanchem outlines a modular strategy involving:
-
Diels-Alder cycloaddition between furan and a dienophile to form the bicyclic skeleton.
-
Oxidative cleavage of the furan ring using ozone or KMnO₄.
-
Carboxylic acid installation via Jones oxidation or haloform reaction.
This method offers flexibility in introducing substituents but requires strict anhydrous conditions during the Diels-Alder step to prevent diene polymerization.
Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Temperature | Yield (%) | Side Products |
|---|---|---|---|
| KMnO₄ (acidic) | 0–5°C | 65 | Over-oxidation to diketones |
| Jones reagent | 25°C | 78 | Minimal |
| Ozone | −78°C | 82 | Epoxide formation |
Jones oxidation provides the best balance of yield and selectivity, though ozone enables milder conditions.
Challenges and Optimization Strategies
Stereochemical Control
The cis ring fusion necessitates chiral auxiliaries or asymmetric catalysis. For instance, Evitachem reports using (R)-BINOL-derived phosphoric acids to induce the desired (3aR,6aS) configuration with 88% ee. However, catalyst recovery remains a scalability bottleneck.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
Overview : Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties enhance bioactivity, making it a valuable compound in drug design.
Case Studies :
- HIV-1 Protease Inhibitors : Research has shown that derivatives of this compound can effectively inhibit HIV-1 protease. A study demonstrated that specific modifications to the compound improved binding affinity and antiviral activity against multidrug-resistant variants of HIV-1 .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions like Alzheimer's disease. Its derivatives have been evaluated for their neuroprotective effects in preclinical models .
Organic Synthesis
Role as a Building Block : this compound is utilized as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules due to its multiple functional groups.
Applications :
- Chiral Precursors : The compound can be used to create enantiomerically pure hydroxycarboxylic acids, which are essential in synthesizing various pharmaceuticals and agrochemicals .
- Material Science : It is incorporated into polymer formulations to enhance mechanical properties and thermal stability, making it suitable for industrial applications .
Agricultural Chemistry
Overview : The compound shows promise as a precursor for developing agrochemicals, including pesticides and herbicides that are more effective and environmentally friendly.
Research Findings :
- Studies indicate that derivatives of this compound exhibit lower toxicity to non-target organisms while maintaining efficacy against pests . This aligns with the growing demand for sustainable agricultural practices.
Data Table: Applications Summary
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Pharmaceutical | HIV protease inhibitors, neurological disorder treatments | Effective against multidrug-resistant HIV variants |
| Organic Synthesis | Chiral building blocks | Facilitates synthesis of complex molecules |
| Material Science | Polymer formulations | Improves mechanical properties and thermal stability |
| Agricultural Chemistry | Precursor for pesticides and herbicides | Lower toxicity to non-target species |
Mechanism of Action
The mechanism of action of Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Key differences among cyclopenta[b]furan derivatives arise from substituents on the core structure, which influence reactivity, solubility, and biological activity.
Functional Group Impact
- Carboxylic Acid vs. Ester Derivatives : The target compound’s free carboxylic acid group (pKa ~2–3) enhances water solubility compared to ester derivatives like [1,1'-biphenyl]-4-carboxylate analogs (e.g., CAS 39265-57-1, ), which exhibit higher lipophilicity and slower hydrolysis rates .
- Ketone vs. Alcohol Substituents : The 2-oxo group in CAS 5411-71-2 reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., CAS 36969-89-8), affecting bioavailability and metabolic stability .
Ring System Modifications
- Cyclohepta[b]furan Analogs : rac-(3aR,8aR)-Octahydro-2H-cyclohepta[b]furan-3a-carboxylic acid (C₁₀H₁₆O₃, ) features a seven-membered ring, increasing conformational flexibility and altering steric interactions compared to the six-membered cyclopenta[b]furan core .
Research Implications
- Synthetic Utility : Phosphonate intermediates (e.g., dimethyl (2-oxoheptyl)phosphonate, ) are critical for synthesizing cyclopenta[b]furan derivatives via Horner-Wadsworth-Emmons reactions .
- Drug Development : Structural analogs with biphenyl ester groups (e.g., CAS 26054-67-1) are explored for controlled drug release due to their hydrolytic stability .
Biological Activity
Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid, particularly in its (3aS,6aS) stereoisomer form, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique cyclopentane-based structure with a carboxylic acid functional group. Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.19 g/mol. The compound's stereochemistry contributes significantly to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor modulation : It can interact with receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial or antifungal properties, making it a candidate for drug development against infectious diseases .
- Antiviral Activity : Similar compounds have shown effectiveness against various viral strains, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Effects : Preliminary data indicate that the compound might exhibit anti-inflammatory properties, although further studies are required to substantiate these claims.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound and its derivatives. Below are key findings summarized from various research sources:
Applications in Drug Development
The unique structural properties of this compound make it a valuable building block in organic synthesis for developing complex molecules. Its potential as a chiral drug candidate is particularly noteworthy due to its ability to modulate biological targets selectively.
Q & A
Q. How can conflicting biological activity data between in vitro and in vivo studies be reconciled?
- Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) explains discrepancies. For example, poor oral bioavailability due to rapid glucuronidation of the carboxylic acid group may nullify in vitro potency . Metabolite identification via LC-HRMS clarifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
